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Compound of Interest

Compound Name: Pyrasulfotole

Cat. No.: B166964

Comparative Toxicological Profile of
Pyrasulfotole and Its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological assessment of the herbicide
Pyrasulfotole and its two primary metabolites, pyrasulfotole-desmethyl and pyrasulfotole-
benzoic acid. The information is compiled from regulatory agency reports and scientific
literature to support research and safety evaluations.

Executive Summary

Pyrasulfotole is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate
dioxygenase (HPPD) enzyme. This mode of action is central to its herbicidal activity and is also
the primary driver of its toxicological effects in mammals. The main toxicological concern
associated with Pyrasulfotole is ocular toxicity, which is a secondary effect of elevated
tyrosine levels in the blood (tyrosinemia) resulting from HPPD inhibition. Overall, Pyrasulfotole
exhibits low acute toxicity.

Its primary metabolites are pyrasulfotole-desmethyl and pyrasulfotole-benzoic acid.
Toxicological assessments indicate that pyrasulfotole-benzoic acid is of low toxicological
concern. Due to the structural similarity and in the absence of contradictory data, regulatory
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bodies assume the toxicity of pyrasulfotole-desmethyl to be comparable to that of the parent
compound, Pyrasulfotole.

Data Presentation

Table 1: C ve 7 Toxici

) . Value Toxicity
Compound Test Species Endpoint
(mglkg bw) Category
Pyrasulfotole Acute Oral Rat LD50 >2000[1] Low
Acute Dermal  Rat LD50 >2000[1] Low
Acute
) Rat LC50 >5.03 mg/L[1] Low
Inhalation
Assumed
Pyrasulfotole-
Acute Oral Rat LD50 comparable
desmethyl
to parent
Pyrasulfotole-
Acute Oral Rat LD50 >5000[2][3] Very Low

benzoic acid

Table 2: Comparative Subchronic and Chronic Oral
Toxicity
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" NOAEL LOAEL Key Effects

u

Compound y Species (mglkg (mglkg Observed at
Duration

bw/day) bw/day) LOAEL
Corneal
opacity,
mortality,

2.32 (female), 77 (female), kidney and

Pyrasulfotole 90-day Rat .

66 (male) 454 (male) urinary
bladder
histopatholog
y

Increased
liver, kidney,
and thyroid
l-year Dog 7 (male) 34 (male) weights;
tubular
dilatation in
the kidney
Corneal and
retinal
lesions,
2-year Rat 1 10 increased
liver weight,
hepatocellula
r hypertrophy
Assumed Assumed
Pyrasulfotole-
- - comparable comparable -
desmethyl

to parent to parent

No toxic
Pyrasulfotole-
o 28-day Rat 1118 >1118 effects
benzoic acid ) »
identified

Table 3: Genotoxicity and Carcinogenicity Comparison
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Compound

Genotoxicity

Carcinogenicity

Pyrasulfotole

Not considered genotoxic in in

vitro and in vivo studies.

"Suggestive Evidence of
Carcinogenic Potential" by the
EPA. Corneal tumors in male
rats and urinary bladder
tumors in mice at high,

excessive doses.

Pyrasulfotole-desmethyl

Assumed comparable to

parent (not genotoxic).

Assumed comparable to

parent.

Pyrasulfotole-benzoic acid

Considered not of toxicological
concern, implying no genotoxic
or carcinogenic potential at

relevant exposure levels.

Considered not of toxicological

concern.

Mechanism of Action: HPPD Inhibition Pathway

Pyrasulfotole and its active metabolite, pyrasulfotole-desmethyl, inhibit the 4-
hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in
the catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of
tyrosine in the blood (tyrosinemia). In some species, particularly rats, high levels of tyrosine are
associated with ocular toxicity, including corneal opacities and lesions.
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Caption: Mechanism of Pyrasulfotole-induced ocular toxicity via HPPD inhibition.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following
internationally recognized guidelines, primarily those established by the Organisation for
Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 423)

The acute toxic class method is utilized to assess the toxicity of a substance after a single oral
dose.

o Test Animals: Typically, young adult rats of a single sex (usually females) are used.

» Dosing: A stepwise procedure is employed where a small group of animals (e.g., 3) is dosed
at a defined level.
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» Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14
days.

e Endpoint: The LD50 (median lethal dose) is determined based on the dose at which mortality
is observed, allowing for classification into toxicity categories.

Subchronic Oral Toxicity - 90-Day Study (based on
OECD Guideline 408)

This study provides information on the adverse effects of a substance following repeated oral
administration over 90 days.

Test Animals: Typically, rodents (e.g., rats) of both sexes are used.

e Dosing: The test substance is administered daily via the diet, drinking water, or gavage at a
minimum of three dose levels, plus a control group.

o Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.

o Pathology: At the end of the study, all animals undergo a full necropsy, and organs are
weighed and examined histopathologically.

o Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-
Adverse-Effect Level (LOAEL) are determined.

Genotoxicity Assessment

A battery of tests is used to assess the potential of a substance to cause genetic damage.

o Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human
lymphocytes) are used.

o Procedure: Cells are exposed to the test substance at various concentrations, both with and
without an external metabolic activation system (S9 mix).

e Analysis: Cells are harvested at metaphase, and chromosomes are examined
microscopically for structural aberrations.
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+ Test Animals: Typically, rodents (e.g., mice or rats) are used.
« Dosing: Animals are exposed to the test substance, usually via two administrations.

o Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after the last administration.

¢ Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei,
which are formed from chromosome fragments or whole chromosomes that lag during cell
division.
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Caption: General workflow for in vitro and in vivo genotoxicity testing.
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Conclusion

The toxicological profile of Pyrasulfotole is primarily driven by its inhibition of the HPPD
enzyme, leading to tyrosinemia and potential ocular effects in sensitive species at higher
doses. Its primary metabolite, pyrasulfotole-desmethyl, is presumed to have a similar
toxicological profile. In contrast, the other major metabolite, pyrasulfotole-benzoic acid,
demonstrates a low order of toxicity. The parent compound is not considered genotoxic. This
comparative assessment provides a foundational understanding for researchers and
professionals involved in the evaluation of Pyrasulfotole and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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